Regioisomer Structural Divergence: 8-Methyl vs. 6-Methyl
The target compound is a positional isomer of 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 873437-82-2) . While both share the identical molecular formula C13H10N2O2S and molecular mass (258.30 g/mol), the relocation of the methyl substituent from the 6- to the 8-position of the quinoline ring alters the molecular electrostatic potential surface and the spatial orientation of the carboxylic acid pharmacophore. Chem960 data confirms that the 8-methyl regioisomer possesses 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a single rotatable bond, features that are conserved in the 6-methyl analog, but the distinct spatial arrangement influences molecular recognition by biological targets . This makes the 8-methyl derivative a non-redundant tool for exploring methyl-position-dependent SAR.
| Evidence Dimension | Positional isomer identity |
|---|---|
| Target Compound Data | 8-methyl substitution (CAS 351361-81-4); HBD=2, HBA=5, Rotatable bonds=1 |
| Comparator Or Baseline | 3-Amino-6-methylthieno[2,3-b]quinoline-2-carboxylic acid (CAS 873437-82-2); HBD=2, HBA=5, Rotatable bonds=1 |
| Quantified Difference | Isomeric; identical molecular formula and computed HBD/HBA counts, but different substitution vector on the quinoline ring |
| Conditions | Computational comparison based on ChemSpider/Chem960 data |
Why This Matters
For SAR-driven projects, the 8-methyl regioisomer provides a distinct spatial probe that cannot be substituted by the commercially available 6-methyl analog without altering binding outcomes.
